molecular formula C20H13Cl4N5O B15238651 1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide

1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide

Cat. No.: B15238651
M. Wt: 481.2 g/mol
InChI Key: NWBMTQGQGQZCTK-ZPLXKWCASA-N
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Description

1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide is a complex organic compound characterized by its unique structure, which includes multiple dichlorophenyl groups and a phenylformamide moiety

Preparation Methods

The synthesis of 1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide typically involves multiple steps, starting with the preparation of the dichlorophenyl intermediates. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(E,Z)-N’-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]-N-phenylformamide stands out due to its unique structure and potential applications. Similar compounds include:

Properties

Molecular Formula

C20H13Cl4N5O

Molecular Weight

481.2 g/mol

IUPAC Name

(2E)-2-[(3,4-dichlorophenyl)diazenyl]-2-[(3,4-dichlorophenyl)hydrazinylidene]-N-phenylacetamide

InChI

InChI=1S/C20H13Cl4N5O/c21-15-8-6-13(10-17(15)23)26-28-19(20(30)25-12-4-2-1-3-5-12)29-27-14-7-9-16(22)18(24)11-14/h1-11,26H,(H,25,30)/b28-19+,29-27?

InChI Key

NWBMTQGQGQZCTK-ZPLXKWCASA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC(=C(C=C2)Cl)Cl)/N=NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC(=C(C=C2)Cl)Cl)N=NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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